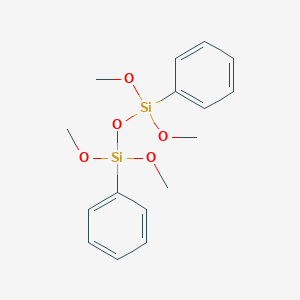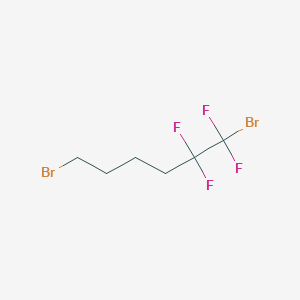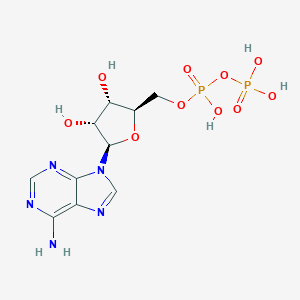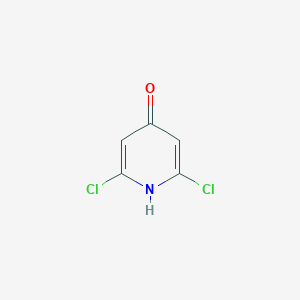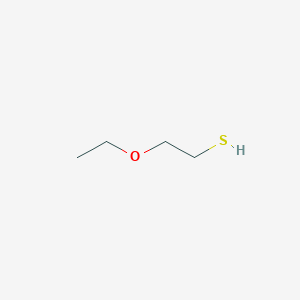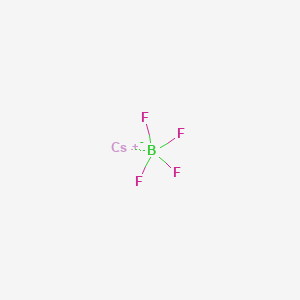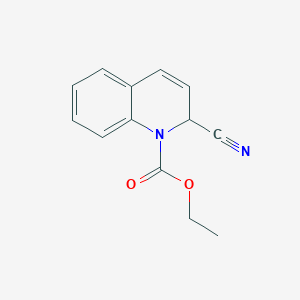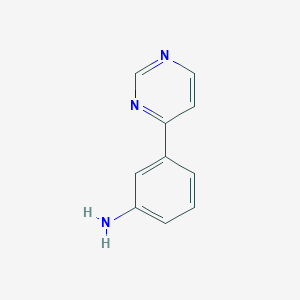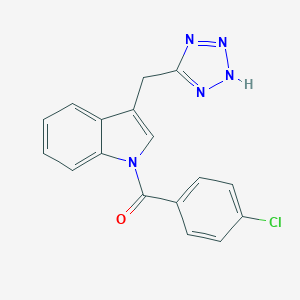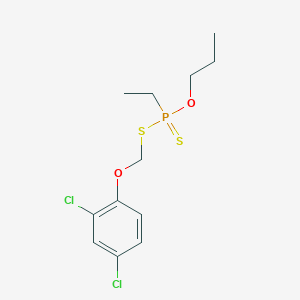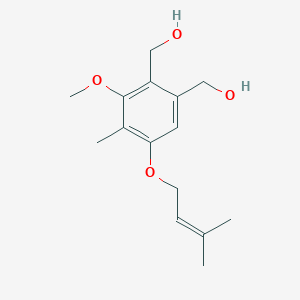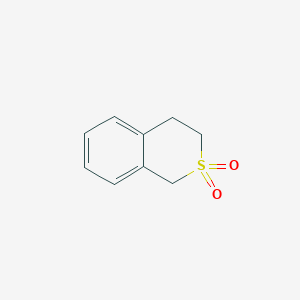
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide, also known as Dibenzothiopyranone, is a heterocyclic compound that has been widely studied in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been found to have significant effects on biochemical and physiological systems.
作用機序
The mechanism of action of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins, and to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and tumor growth.
生化学的および生理学的効果
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have significant effects on biochemical and physiological systems. It has been found to have potent anti-inflammatory and anti-tumor properties, as well as antioxidant and neuroprotective effects. It has also been found to have effects on the cardiovascular system, including the ability to reduce blood pressure and improve endothelial function.
実験室実験の利点と制限
One advantage of using 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone in lab experiments is its unique chemical structure, which allows for the development of new materials and drugs with potentially novel properties. However, one limitation is the relatively low yield of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone, which can make it difficult to obtain large quantities for use in experiments.
将来の方向性
There are many future directions for research on 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone. One area of research is in the development of new materials for use in electronic devices, including organic semiconductors and light-emitting diodes. Another area of research is in the development of new drugs for the treatment of cancer and other inflammatory diseases, including the potential use of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone as a chemotherapeutic agent.
In conclusion, 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is a heterocyclic compound that has been widely studied for its unique chemical structure and potential applications in various scientific fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is needed to fully understand its potential applications and to develop new materials and drugs with potentially novel properties.
合成法
The synthesis of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been achieved using various methods, including the reaction of benzothiophene-2,3-dione with phenylacetylene in the presence of a palladium catalyst, and the reaction of 2,3-dihydrobenzothiophene-4,5-dione with phenylacetylene in the presence of a copper catalyst. The yield of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone varies depending on the method used, but typically ranges from 50-80%.
科学的研究の応用
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been studied extensively for its potential applications in various scientific fields. One area of research has been in the development of new materials for use in electronic devices. 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have excellent electronic properties, including high electron mobility and good stability, making it a promising candidate for use in organic semiconductors.
Another area of research has been in the development of new drugs for the treatment of various diseases. 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
特性
CAS番号 |
18436-01-6 |
|---|---|
製品名 |
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide |
分子式 |
C9H10O2S |
分子量 |
182.24 g/mol |
IUPAC名 |
3,4-dihydro-1H-isothiochromene 2,2-dioxide |
InChI |
InChI=1S/C9H10O2S/c10-12(11)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 |
InChIキー |
BITDJSNZRJVSCJ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC2=CC=CC=C21 |
正規SMILES |
C1CS(=O)(=O)CC2=CC=CC=C21 |
同義語 |
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



